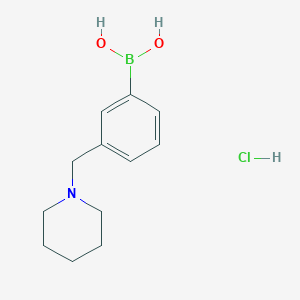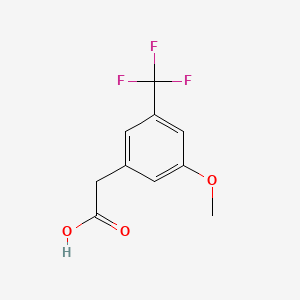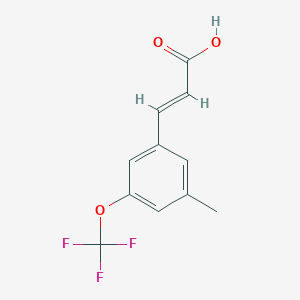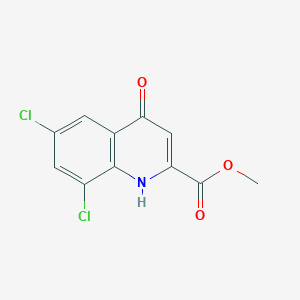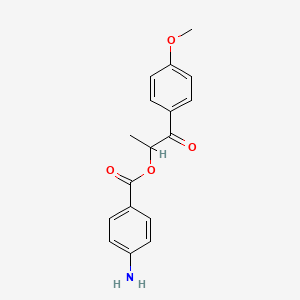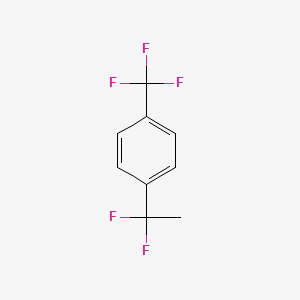
1-(1,1-二氟乙基)-4-(三氟甲基)苯
描述
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H7F5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
这种化合物应用于蛋白质组学,即研究蛋白质组及其功能的学科。具体来说,它用于鉴定和定量蛋白质,理解其结构、功能和相互作用。 该化合物的独特特性,例如其氟化基团,使其适合用于标记蛋白质或肽,以增强基于质谱的蛋白质组学中的检测灵敏度 .
有机合成
在有机合成中,该分子作为构建块用于创建更复杂的分子。 它的三氟甲基对于将氟引入目标分子特别有价值,这可以显着改变这些化合物的化学和物理性质,例如提高稳定性和生物利用度 .
药物化学
该化合物的结构对药物化学中开发新药十分有利。 二氟乙基和三氟甲基的存在可以提高潜在药物候选物的代谢稳定性,使其更能抵抗酶降解 .
材料科学
在材料科学中,“1-(1,1-二氟乙基)-4-(三氟甲基)苯”可用于修饰材料的表面性质。 它可以赋予疏水性,这在创建拒水涂层或增强暴露在恶劣环境中的材料的耐久性方面很有用 .
农业化学
该化合物可能在农业化学中找到应用,特别是在合成杀虫剂或除草剂方面。 氟原子可以提高此类药剂的选择性和效力,提供对害虫和杂草的有效保护,同时最大限度地减少对环境的影响 .
分析化学
在分析化学中,它可以用作各种色谱技术的标准品或参考化合物。 其独特的化学特征允许对复杂混合物中类似化合物的准确校准和定量 .
环境科学
该化合物的稳定性和惰性使其成为研究环境迁移和降解过程的候选物。 研究人员可以追踪其在不同生态系统中的迁移和转化,以了解类似有机污染物的归宿 .
氟化学研究
最后,它是氟化学研究中的重要主题。 科学家探索氟化合物的反应性和性质,这些性质在许多领域至关重要,包括药物、农药和先进材料 .
作用机制
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process, which this compound may be involved in, is a key transformation in the research and development of drugs, agrochemicals, and functional materials .
Result of Action
The introduction of a trifluoromethyl group onto aromatic rings is a significant transformation in medicinal chemistry and related fields .
生化分析
Biochemical Properties
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets . This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways.
Cellular Effects
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors . This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to reduced metabolism of specific substrates . Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. High doses of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can result in hepatotoxicity, nephrotoxicity, and other organ-specific toxicities.
Metabolic Pathways
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence the activity of other metabolic enzymes, further impacting metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene can influence its biochemical activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
1-(1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-8(10,11)6-2-4-7(5-3-6)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOQCHYHYSMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



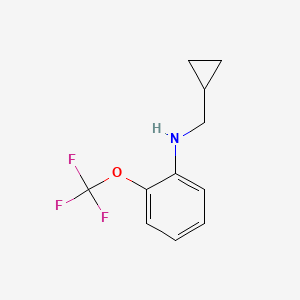
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)

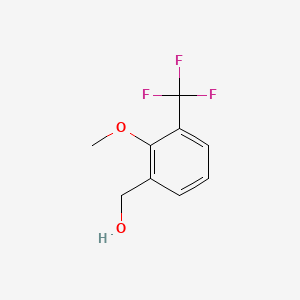
![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
